2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 259.77 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound's IUPAC name indicates its complex structure, which includes a methoxyphenyl group, an amino group, and a secondary alcohol.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed under the CAS number 1432682-03-5. It is typically available in high purity (around 95%) for research purposes.
2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride is classified as an organic compound due to its carbon-based structure. It falls under the category of amino alcohols, which are compounds containing both an amino group and a hydroxyl group.
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride can be approached through various methods, often involving the reaction of starting materials that include 4-methoxybenzaldehyde and appropriate amines or alcohols.
The synthesis typically requires careful control of reaction conditions such as temperature and pH. For example, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference.
The molecular structure of 2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride can be represented by its canonical SMILES notation: CC(C)C(CO)NCC1=CC=C(C=C1)OC.Cl
. This notation reflects the arrangement of atoms within the molecule, highlighting functional groups such as the methoxy group and the hydroxyl group.
The compound can participate in various chemical reactions typical for amino alcohols:
Reactions involving this compound often require specific catalysts or conditions to enhance yields or selectivity. For instance, microwave-assisted synthesis has been reported to improve reaction times and yields significantly .
Further studies are required to elucidate specific mechanisms and biological effects related to this compound.
Relevant data regarding melting points and boiling points are often determined experimentally but are not universally available for this specific compound.
2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride has several scientific uses:
This compound's unique structure positions it as a valuable candidate for further research in pharmacology and organic synthesis applications.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1